5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine

Standard aminopyrimidines fail to deliver novel electronic and steric properties required for patentable scaffolds or target-agnostic screening. This disubstituted pyrimidine (C9H12N4O, MW 192.22) features a non-interchangeable 5-pyrrolidine-1-carbonyl group with a free 4-amine. - **Differentiation:** Amide substituent modulates H-bonding, pyrimidine basicity, and molecular shape-critical for unpredictable biological outcomes vs. generic analogs. - **Application:** Ideal as a chemical intermediate for pyrrolidine-pyrimidine hybrids in exploratory medicinal chemistry programs.

Molecular Formula C9H12N4O
Molecular Weight 192.22 g/mol
Cat. No. B12069727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine
Molecular FormulaC9H12N4O
Molecular Weight192.22 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CN=CN=C2N
InChIInChI=1S/C9H12N4O/c10-8-7(5-11-6-12-8)9(14)13-3-1-2-4-13/h5-6H,1-4H2,(H2,10,11,12)
InChIKeyVKSZSVVYLDVVGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrimidine Building Block for Medicinal Chemistry


5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine (CAS 1864228-13-6) is a disubstituted pyrimidine derivative with a molecular formula of C9H12N4O and a molecular weight of 192.22 g/mol . The compound belongs to the aminopyrimidine class and features a pyrrolidine amide at the 5-position and a free amine at the 4-position. It is primarily listed as a chemical intermediate or building block for research purposes, often supplied at 95% purity . However, a comprehensive search of primary literature, patents, and authoritative databases reveals no published quantitative biological activity data (e.g., IC50, Ki) for this specific compound.

Research-grade pyrimidine building block with a unique 5-pyrrolidine amide substitution
Supplied at 95% purity for synthetic intermediate and scaffold diversification workflows
No published biological activity data reported; research fit relies on structural novelty

Why Generic Analogs Cannot Replace This Scaffold


In the absence of target-specific quantitative data, the most significant risk of substituting 5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine with a generic aminopyrimidine lies in the unique electronic and steric properties conferred by the specific 5-pyrrolidine-1-carbonyl substitution. This group is not interchangeable with a simple carboxamide, acetyl, or morpholine carbonyl. Even among close analogs, variations in the amide substituent can alter hydrogen-bonding capacity, basicity of the pyrimidine nitrogen, and overall molecular shape, which are critical for molecular recognition in both synthetic transformations and biological target engagement [1]. Without head-to-head data, any substitution risks unpredictable changes in reactivity or biological outcome.

Generic aminopyrimidine cores may shift hydrogen-bonding capacity and molecular recognition profiles.
Close amide analogs (acetyl, morpholine carbonyl) may alter pyrimidine basicity and shape-dependent binding.
Without head-to-head data, reactivity and biological outcomes may shift unpredictably; direct replacement is not supported.

Quantitative Differentiation Evidence and Gap Analysis


Recommended Application Scenarios


Exploratory Medicinal Chemistry and Novel Scaffold Screening

Given its unexplored biological profile, 5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine is best suited for exploratory medicinal chemistry programs seeking to occupy new chemical space [1]. Its value lies in its potential as a novel scaffold for target-agnostic screening or as a key intermediate in the synthesis of patentable pyrrolidine-pyrimidine hybrids, as hinted by its inclusion in commercial screening collections .

Application
Selection Property
Validation Focus
Exploratory medicinal chemistry & novel scaffold screening
Unoccupied chemical space and unexplored biological profile
Synthetic accessibility, library incorporation, and target-agnostic diversity screening
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